molecular formula C16H14ClN5NaO7PS B12298094 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

Cat. No.: B12298094
M. Wt: 509.8 g/mol
InChI Key: REEQGIQRCDWDRA-UHFFFAOYSA-M
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Description

8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt is a membrane-permeable analog of guanosine 3’,5’-cyclic monophosphate. This compound is known for its ability to activate guanosine monophosphate-dependent protein kinase in vascular smooth muscle cells. It is more potent than other analogs due to its greater membrane permeability and higher resistance to hydrolysis by phosphodiesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt typically involves the reaction of guanosine 3’,5’-cyclic monophosphate with 4-chlorophenylthiol under specific conditions. The reaction is carried out in the presence of a base to facilitate the substitution of the thiol group onto the guanosine molecule. The product is then purified using high-performance liquid chromatography to achieve a purity of over 95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then dried and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt.

Scientific Research Applications

8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a selective activator of guanosine monophosphate-dependent protein kinase, it helps in studying the enzyme’s role in various biochemical pathways.

    Biology: The compound is used to investigate the signaling pathways involving cyclic nucleotides and their effects on cellular functions.

    Medicine: It is employed in research related to vascular smooth muscle cells and the regulation of blood pressure.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The compound exerts its effects by activating guanosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The compound’s high membrane permeability allows it to effectively enter cells and exert its effects. The molecular targets and pathways involved include cyclic nucleotide-gated channels and phosphodiesterases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt is unique due to its high membrane permeability and resistance to hydrolysis, making it a more potent activator of guanosine monophosphate-dependent protein kinase compared to other analogs .

Properties

IUPAC Name

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQGIQRCDWDRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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